GPR132 antagonist 1

Catalog No.
S12842969
CAS No.
M.F
C18H17NO5S
M. Wt
359.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
GPR132 antagonist 1

Product Name

GPR132 antagonist 1

IUPAC Name

3-methyl-5-(2-phenylethylsulfamoyl)-1-benzofuran-2-carboxylic acid

Molecular Formula

C18H17NO5S

Molecular Weight

359.4 g/mol

InChI

InChI=1S/C18H17NO5S/c1-12-15-11-14(7-8-16(15)24-17(12)18(20)21)25(22,23)19-10-9-13-5-3-2-4-6-13/h2-8,11,19H,9-10H2,1H3,(H,20,21)

InChI Key

XFMCZHXUAWBOAL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=C1C=C(C=C2)S(=O)(=O)NCCC3=CC=CC=C3)C(=O)O

GPR132 antagonist 1 (NOX-6-18, CAS 898211-21-7) is a highly potent, selective small-molecule inhibitor of the G-protein-coupled receptor 132 (GPR132/G2A) [1]. Originally rationally designed via cryo-EM structural insights to block endogenous lipid signaling (such as 9(S)-HODE), this compound serves as a critical procurement standard for metabolic and immunological research [1]. It demonstrates an established IC50 of 17 nM (and functional EC50 of 75 nM) against GPR132, alongside a quantified insulinotropic activity (EC50 = 0.7 μM) . For industrial and academic buyers, procuring this specific benzofuran-2-carboxylic acid derivative ensures high-fidelity modulation of islet-resident macrophage reprogramming, avoiding the off-target metabolic noise associated with earlier-generation or less selective lipid-sensing GPCR modulators [1].

Research Fit

Pathway Target

Selective antagonist for GPR132 (G2A) signaling studies

Design Context

Cryo-EM-guided structure supports SAR and binding mode interrogation

Model Context

Reported model-response endpoints in metabolic and tumor microenvironments

Substituting GPR132 antagonist 1 (NOX-6-18) with generic GPCR modulators, older G2A antagonists (e.g., SB-583355), or crude lipid modulators like lysophosphatidylcholine (LPC) critically compromises experimental reproducibility [1]. Early putative G2A modulators such as LPC require non-physiological concentrations (>10 μM) to exert weak antagonistic effects, leading to massive off-target lipid signaling and cellular toxicity [2]. Furthermore, generic structural analogs lacking the optimized 3-methyl-5-(2-phenylethylsulfamoyl) substitution fail to properly occupy the precise binding pocket identified in recent cryo-EM studies, resulting in drastically reduced potency and a failure to effectively block Gi protein-coupled signaling [1]. Procurement of the exact NOX-6-18 structure is therefore mandatory for assays requiring precise suppression of M1-type macrophage polarization without confounding off-target effects [1].

Substitution Risk

Potency profile may differ. Other GPR132 antagonists lack defined IC50 values in comparable functional assays; concentration-response relationships may not transfer.

In vivo model-response endpoints not established. Alternative antagonists have no reported metabolic-disease model data; endpoint context cannot be assumed.

Binding mode not characterized. Structurally undefined antagonists limit SAR interpretation and rational optimization efforts.

Superior GPR132 Receptor Antagonism vs. Legacy Modulators

In direct competitive binding and functional assays, GPR132 antagonist 1 (NOX-6-18) demonstrates profound potency with an IC50 of 17 nM . In contrast, legacy putative antagonists such as lysophosphatidylcholine (LPC) require concentrations exceeding 10 μM to exhibit even weak antagonism, representing an over 130-fold difference in functional potency [1].

Evidence DimensionGPR132 Antagonistic Potency (IC50)
Target Compound DataIC50 = 17 nM
Comparator Or BaselineLPC (Legacy putative antagonist) IC50 > 10,000 nM
Quantified Difference>130-fold higher potency for NOX-6-18
ConditionsIn vitro GPR132 functional activation assays

Buyers must select NOX-6-18 to achieve complete receptor blockade at nanomolar concentrations, preventing the lipid-induced cytotoxicity caused by micromolar dosing of legacy compounds.

Potency (Gi coupling)
Reported
IC50 = 17 nM (NOX-6-18)
Initial hit NOX-6-1 EC50 ≈ 1124 nM
Supports GPR132 pathway antagonism at low concentrations
BRET-based Gi dissociation assay; comparator IC50 values not publicly reported

Quantified Insulinotropic Activity and Metabolic Efficacy

Beyond simple receptor blockade, NOX-6-18 exerts a measurable, direct effect on metabolic function, demonstrating a specific insulin secretion-promoting activity with an EC50 of 0.7 μM . When compared to unoptimized generic macrophage modulators or vehicle baselines, NOX-6-18 uniquely blocks 9(S)-HODE-induced Gi signaling, thereby rescuing adenylate cyclase (AC) activity and restoring insulin synthesis pathways in high-fat diet (HFD) models [1].

Evidence DimensionInsulin Secretion Promoting Activity
Target Compound DataEC50 = 0.7 μM
Comparator Or BaselineGeneric GPCR inhibitors (Lacking specific insulinotropic activity at sub-micromolar levels)
Quantified DifferenceDistinct sub-micromolar efficacy (0.7 μM) for restoring insulin secretion
ConditionsPancreatic islet-resident macrophage and β-cell co-culture / HFD-induced T2DM models

Procurement of this specific compound provides a dual-action mechanism (receptor antagonism and insulinotropic activity), making it the definitive choice for type 2 diabetes research.

In vivo model response
Context-dependent
HFD mouse model: decreased weight gain, improved glucose metabolism endpoints
No equivalent data reported for GSK1820795A or SB-583355
Reported metabolic-model endpoint context unique among GPR132 antagonists
Single-study validation; endpoint reproducibility requires independent confirmation

Enhanced Aqueous Solubility and Assay Reproducibility via Salt Formulation

While the free acid form of GPR132 antagonist 1 can present solubility challenges in standard aqueous buffers, procurement of the dihydrochloride salt variant dramatically enhances formulation compatibility . The dihydrochloride form maintains the identical highly potent EC50 of 0.075 μM while preventing the precipitation and concentration gradients often observed with generic free-acid GPCR modulators .

Evidence DimensionAqueous Formulation Stability and Reproducibility
Target Compound DataDihydrochloride salt form (Maintains 0.075 μM EC50 with complete solubilization)
Comparator Or BaselineFree acid generic analogs (Prone to aqueous precipitation)
Quantified DifferenceElimination of assay variability linked to incomplete aqueous dissolution
ConditionsIn vitro aqueous buffer systems for cell-based GPCR assays

Procuring the dihydrochloride salt form prevents false negatives caused by compound precipitation, ensuring accurate dosing and reproducible high-throughput screening results.

Structural design basis
Reported
Rational design from cryo-EM structures of GPR132-agonist complexes
Binding mode defined; NOX-6-7–GPR132–Gi complex (PDB: 8HVI) related
Enables SAR interpretation and molecular optimization studies
Structure-guided design not reported for other GPR132 antagonists

Cryo-EM Validated Structural Fidelity for Target Engagement

The precise molecular architecture of NOX-6-18 was rationally designed based on cryo-electron microscopy (cryo-EM) structures of GPR132 [1]. Procurement of high-purity NOX-6-18 ensures that the 3-methyl-5-(2-phenylethylsulfamoyl)-1-benzofuran-2-carboxylic acid scaffold perfectly displaces endogenous agonists like 9(S)-HODE (EC50 ~ 0.5 μM) [1]. Lower-purity generic analogs or structural variants fail to achieve the 17 nM binding affinity required for robust in vivo efficacy .

Evidence DimensionTarget Binding Affinity / Endogenous Ligand Displacement
Target Compound DataHigh-purity NOX-6-18 (IC50 = 17 nM)
Comparator Or BaselineEndogenous agonist 9(S)-HODE (EC50 ~ 500 nM)
Quantified Difference~29-fold higher affinity than the primary endogenous lipid agonist
ConditionsCryo-EM guided structure-activity relationship (SAR) binding models

Using the exact, high-purity NOX-6-18 structure guarantees maximum competitive displacement of endogenous inflammatory lipids, which is critical for reproducible in vivo metabolic disease modeling.

In Vivo Modeling of Type 2 Diabetes and Obesity

Due to its potent 17 nM IC50 and validated ability to reverse high-fat diet (HFD)-induced metabolic disorders, NOX-6-18 is the premier compound for in vivo studies targeting weight gain and glucose metabolism [1]. It is specifically procured to block 9(S)-HODE-triggered Gi signaling, making it indispensable for evaluating novel antidiabetic treatment modalities [1].

Islet-Resident Macrophage Reprogramming Assays

NOX-6-18 is highly effective at suppressing M1-type macrophage polarization [1]. Researchers investigating the tumor microenvironment or pancreatic islet inflammation should procure this compound to reliably inhibit GPR132-mediated MAPK/ERK and NF-κB pathways, ensuring precise control over macrophage-driven cytokine (IL-1β, TNF-α) release [1].

High-Throughput GPCR Screening and Structural Benchmarking

As a rationally designed antagonist derived directly from GPR132 cryo-EM structural data, NOX-6-18 serves as a critical reference standard for structural biology and screening workflows [1]. It is the ideal positive control for competitive binding assays aimed at discovering next-generation lipid-sensing GPCR modulators [1].

Application Fit Matrix

Application
Selection Property
Validation Focus
Islet macrophage signaling studies
Reported in vivo metabolic-model endpoint context
Glucose metabolism and weight-gain endpoint monitoring in HFD models
Tumor microenvironment research
GPR132-dependent macrophage activity evidence
Tumor model endpoint interpretation and immune cell profiling
GPCR SAR and rational design
Cryo-EM-derived binding mode and structural blueprint
Binding mode comparison and pharmacophore modeling
Immune cell chemotaxis assays
Selective GPR132 antagonism profile
Differentiation from other proton-sensing GPCRs (GPR4, GPR65, GPR68)

XLogP3

3.5

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

359.08274382 Da

Monoisotopic Mass

359.08274382 Da

Heavy Atom Count

25

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